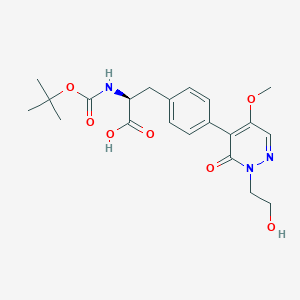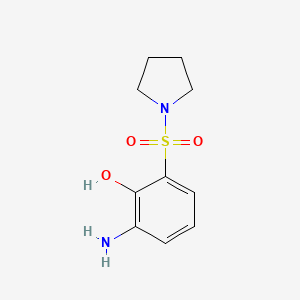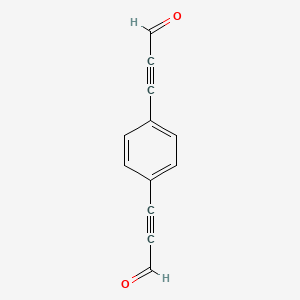
1-Benzyl-2,3,3-trimethyl-3H-indol-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2,3,3-trimethyl-3H-indol-1-ium iodide is a quaternary ammonium salt derived from indole. It is characterized by the presence of a benzyl group attached to the nitrogen atom of the indole ring, along with three methyl groups at the 2, 3, and 3 positions. This compound is often used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2,3,3-trimethyl-3H-indol-1-ium iodide can be synthesized through the reaction of 2,3,3-trimethylindolenine with benzyl iodide. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then isolated and purified using industrial-scale techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2,3,3-trimethyl-3H-indol-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the quaternary ammonium salt to tertiary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of 1-Benzyl-2,3,3-trimethyl-3H-indol-1-ium chloride, bromide, or hydroxide.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of tertiary amines.
Scientific Research Applications
1-Benzyl-2,3,3-trimethyl-3H-indol-1-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-2,3,3-trimethyl-3H-indol-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The benzyl group and the quaternary ammonium structure allow the compound to bind to specific sites on proteins, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Benzyl-2,3,3-trimethyl-3H-indol-1-ium iodide can be compared with other similar compounds such as:
1-Benzyl-2,3,3-trimethyl-3H-indol-1-ium bromide: Similar structure but with a bromide ion instead of iodide.
1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium iodide: Similar structure but with an ethyl group instead of a benzyl group.
1-Butyl-2,3,3-trimethyl-3H-indol-1-ium iodide: Similar structure but with a butyl group instead of a benzyl group.
Uniqueness: The presence of the benzyl group in this compound provides unique steric and electronic properties, making it distinct from its analogs. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior.
Properties
CAS No. |
144723-42-2 |
|---|---|
Molecular Formula |
C18H20IN |
Molecular Weight |
377.3 g/mol |
IUPAC Name |
1-benzyl-2,3,3-trimethylindol-1-ium;iodide |
InChI |
InChI=1S/C18H20N.HI/c1-14-18(2,3)16-11-7-8-12-17(16)19(14)13-15-9-5-4-6-10-15;/h4-12H,13H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
CVZDWQKTNJNDCE-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C1(C)C)CC3=CC=CC=C3.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





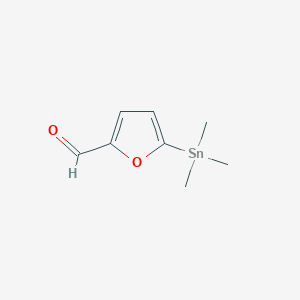
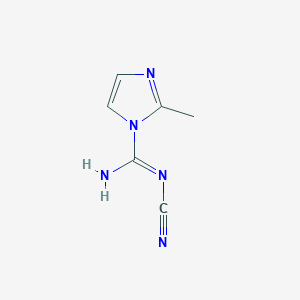
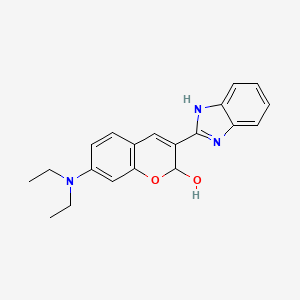

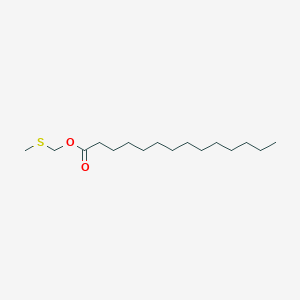
![Benzenemethanol, 2,4-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B12543728.png)
![Propanedinitrile, [1,9-dihydro-9-(4-methylphenyl)-6H-purin-6-ylidene]-](/img/structure/B12543732.png)
